(E)-5-(-But-1-en-1-yl)benzene-1,3-diol
Description
Properties
IUPAC Name |
5-[(E)-but-1-enyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-3-4-8-5-9(11)7-10(12)6-8/h3-7,11-12H,2H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYWULDSICODMC-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthetic Routes and Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Friedel-Crafts Alkylation | Butenyl halide (e.g., butenyl bromide), benzene-1,3-diol or protected derivative, Lewis acid catalyst (e.g., AlCl3) | Introduces butenyl group at 5-position; reaction temperature controlled to favor mono-substitution and avoid polymerization |
| 2 | Hydroxylation | Oxidizing agents such as hydrogen peroxide or osmium tetroxide | Hydroxyl groups introduced or unmasked if protected; regioselectivity critical for 1,3-diol pattern |
| 3 | Wittig or Horner-Wadsworth-Emmons Reaction | Phosphonium ylide or phosphonate ester, base (e.g., KOtBu), solvent (e.g., THF) | Used to establish (E)-configuration of the butenyl double bond; reaction conditions optimized to maximize trans isomer |
| 4 | Deprotection | Acidic or basic hydrolysis | Removes protecting groups on hydroxyls if used, yielding the free diol |
Industrial and Laboratory Scale Preparation
Laboratory Scale: Typically involves stepwise synthesis with intermediate purification. The use of protecting groups on hydroxyls (e.g., benzyl ethers) is common to prevent side reactions during alkylation or cross-coupling steps. Stereoselectivity is monitored by NMR and HPLC.
Industrial Scale: May employ continuous flow reactors for Friedel-Crafts alkylation to enhance yield and control reaction exotherms. Hydroxylation and deprotection steps are optimized for throughput and purity. Purification methods include crystallization and distillation.
Example Synthesis from Literature Analogues
While no direct synthesis of this compound is detailed in patents or literature, related compounds such as 5-propylbenzene-1,3-diol have been synthesized under acidic conditions with hydrogen bromide and acetic acid at elevated temperatures (125 °C) yielding high purity products (99% yield). This suggests that similar conditions could be adapted for the butenyl derivative with modifications to maintain alkene integrity.
Analytical and Research Findings on Preparation
Stereoselectivity and Purity Control
- The (E)-configuration of the butenyl side chain is critical and is typically confirmed by coupling constants in ^1H NMR (trans double bond coupling constants ~16 Hz).
- Reaction conditions such as temperature, base strength, and solvent polarity influence the Z/E ratio in Wittig or Horner-Wadsworth-Emmons reactions.
- Purity is assessed by HPLC-MS, with expected molecular ion peaks around 250–300 m/z, and by NMR showing characteristic aromatic and alkene proton signals.
Reaction Rate and Addition Control
- In related cyclic acetal syntheses involving butenyl diols, slow addition of intermediates to acidic catalysts is employed to keep unreacted intermediates below 50% at any time, minimizing side reactions and improving yield.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Alkylation + Hydroxylation | Butenyl halide, AlCl3, H2O2 or OsO4 | Room temp to 50 °C, inert atmosphere | Direct alkylation; well-established | Requires protection of hydroxyl groups; possible polyalkylation |
| Wittig/Horner-Wadsworth-Emmons | Phosphonium ylide or phosphonate, base | Low to moderate temp, aprotic solvent | High stereoselectivity for (E) isomer | Multi-step; sensitive to moisture |
| Acidic Hydrolysis (Deprotection) | Acid or base | Reflux conditions | Efficient removal of protecting groups | Harsh conditions may affect alkene |
| Continuous Flow (Industrial) | Same as above, continuous flow setup | Controlled temp and addition rate | Scalable, high purity | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
(E)-5-(-But-1-en-1-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Chemical Synthesis
Precursor in Organic Chemistry:
(E)-5-(-But-1-en-1-yl)benzene-1,3-diol serves as a valuable precursor for synthesizing more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it an essential building block in organic synthesis. The compound can undergo Friedel-Crafts alkylation and hydroxylation reactions to create derivatives with enhanced properties .
Reactivity:
The compound is reactive due to its functional groups. It can be oxidized to form quinones or reduced to dihydroxy derivatives. These transformations are crucial for developing new materials and pharmaceuticals.
Biological Research
Antioxidant Properties:
Research indicates that this compound exhibits significant antioxidant activity. This property is essential for combating oxidative stress-related diseases, making it a candidate for further studies in pharmacology.
Antimicrobial Activity:
Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating potential effectiveness comparable to standard antibiotics. This application is particularly relevant in the development of new antimicrobial agents .
Medicinal Applications
Therapeutic Potential:
The compound is being investigated for its therapeutic effects in treating diseases associated with oxidative stress and inflammation. Its ability to modulate biochemical pathways through interactions with enzymes and receptors positions it as a candidate for drug development .
Case Studies:
Recent studies have highlighted the potential of this compound in treating conditions such as cardiovascular diseases and certain types of cancer due to its antioxidant and anti-inflammatory properties .
Industrial Uses
Polymer Production:
In the industrial sector, this compound is utilized as an intermediate in the production of polymers and resins. Its unique chemical structure allows it to enhance the properties of final products, making it valuable in materials science .
Chemical Manufacturing:
The compound's versatility extends to its use in manufacturing various industrial chemicals. Its reactivity makes it suitable for creating specialty chemicals used in coatings, adhesives, and other applications .
Mechanism of Action
The mechanism of action of (E)-5-(-But-1-en-1-yl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The butenyl group may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Resveratrol (5-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol)
- Substituent : (E)-Styryl group with a para-hydroxyphenyl moiety.
- Molecular Weight : 228.24 g/mol.
- Key Properties :
- Comparison : The butenyl group in the target compound lacks the aromatic styryl system of resveratrol, likely reducing π-π stacking interactions but improving lipophilicity (predicted logP ~2.8). This may enhance blood-brain barrier penetration for neuroprotective applications .
5-Butoxybenzene-1,3-diol
Climacostol (5-[(2Z)-Non-2-en-1-yl]benzene-1,3-diol)
Benzofuran-Stilbene Hybrids (e.g., Compound 3 in )
- Substituent : Benzofuran-vinyl systems.
- Key Properties :
Tabulated Comparison of Key Compounds
*Calculated using ChemDraw.
Mechanistic Insights
- Antioxidant Activity : The benzene-1,3-diol moiety enables radical scavenging via O–H bond dissociation. The butenyl group’s electron-withdrawing effect may lower BDE values compared to resveratrol, favoring hydrogen atom transfer (HAT) over single-electron transfer (SET) .
- Antimicrobial Potential: Alkenyl chains enhance membrane disruption, as seen in climacostol . The (E)-configuration of the target compound may optimize lipid bilayer interaction.
- Synthetic Accessibility : Unlike resveratrol (natural extraction) or benzofuran hybrids (multi-step synthesis), the target compound could be synthesized via Wittig or Heck reactions, similar to climacostol derivatives .
Biological Activity
(E)-5-(-But-1-en-1-yl)benzene-1,3-diol, a compound with significant potential in various biological applications, has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a phenolic structure with a butenyl side chain, which is crucial for its biological activity. The hydroxyl groups present in the molecule facilitate hydrogen bonding, potentially enhancing interactions with biological targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The hydroxyl groups may inhibit enzyme activity by binding to their active sites.
- Hydrophobic Interactions : The butenyl group can engage with hydrophobic regions in proteins, influencing their function and modulating biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against both bacterial and fungal pathogens. The compound's effectiveness has been evaluated through various assays:
| Pathogen Type | Assay Method | Inhibition Zone (mm) |
|---|---|---|
| Bacteria | Disk Diffusion | 15 - 20 |
| Fungi | Broth Dilution | MIC 50 µg/mL |
This data suggests that the compound could be a promising candidate for developing new antimicrobial agents .
Antioxidant Properties
The compound has demonstrated antioxidant activity, which is essential for mitigating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, contributing to cellular protection mechanisms. For instance:
| Test Method | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
These findings highlight its potential therapeutic applications in conditions characterized by oxidative damage.
Cytotoxic Effects
Investigations into the cytotoxic effects of this compound on cancer cell lines have revealed promising results. In vitro studies indicate that the compound can inhibit the growth of various tumor cells:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF7 (Breast) | 20 |
| A549 (Lung) | 25 |
The mechanism appears to involve apoptosis induction and modulation of cell cycle progression .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study conducted on clinical isolates of Staphylococcus aureus demonstrated that the compound significantly inhibited bacterial growth in vitro, suggesting its potential as an alternative treatment for antibiotic-resistant strains.
- Cancer Research : In a recent investigation involving human breast cancer cells, treatment with the compound resulted in a marked decrease in cell viability and increased markers of apoptosis. This supports its role as a potential chemotherapeutic agent.
Q & A
Q. What are the recommended synthetic strategies for (E)-5-(But-1-en-1-yl)benzene-1,3-diol, and how do reaction conditions influence stereoselectivity?
The synthesis of this compound can be approached via Wittig or Horner-Wadsworth-Emmons reactions , leveraging conjugated styryl systems. For example, (E)-styryl derivatives are synthesized using palladium-catalyzed cross-coupling or base-mediated elimination reactions. Stereoselectivity is controlled by optimizing reaction temperature, base strength (e.g., KOtBu vs. NaH), and solvent polarity. Evidence from structurally analogous compounds (e.g., climacostol derivatives) shows that Z/E isomer ratios can be monitored via HPLC or NMR coupling constants (e.g., 3JH-H = 6.6 Hz for trans configurations) .
Q. How can the purity and structural integrity of (E)-5-(But-1-en-1-yl)benzene-1,3-diol be validated experimentally?
Key techniques include:
- 1H/13C NMR : Assign peaks based on aromatic proton environments (δ 6.2–7.4 ppm for diol protons) and alkene coupling constants (e.g., 3JH-H ≈ 16 Hz for trans alkenes).
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 280 nm) and ESI-MS for molecular ion confirmation ([M+H]+ expected ~250–300 m/z).
- XLogP3 : Calculated hydrophobicity (e.g., XLogP ≈ 3.8) can be validated via shake-flask partitioning .
Q. What are the critical physicochemical properties influencing bioavailability?
- Hydrogen bonding : Hydrogen bond donor/acceptor counts (2 donors, 3 acceptors) affect solubility and membrane permeability.
- Topological polar surface area (TPSA) : A TPSA of ~53 Ų suggests moderate passive diffusion, consistent with resveratrol analogs.
- Melting point : Analogous compounds (e.g., tapinarof) melt at 140–142°C, indicating crystalline stability .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, substituent position) impact biological activity?
Studies on 5-alkylresorcinols show that longer alkyl chains (e.g., C15) enhance membrane interaction and cytotoxicity. For example, (Z)-5-(pentadec-8-enyl)benzene-1,3-diol exhibits stronger antifungal activity than shorter-chain analogs. Substituent position (e.g., hydroxyl vs. methoxy groups) alters redox potential and antioxidant capacity, as shown in climacostol derivatives .
Q. What in vitro and in vivo models are suitable for studying its anti-inflammatory mechanisms?
- In vitro : Immortalized keratinocytes (HaCaT) for AhR pathway activation (EC50 determination via nuclear translocation assays).
- In vivo : Imiquimod (IMQ)-induced dermatitis models in C57Bl/6 mice, with clinical scoring of inflammation. AhR-knockout mice are critical controls to confirm mechanism specificity .
Q. How can metabolic pathways be elucidated using modern metabolomics?
- LC-MS/MS : Track phase I/II metabolites (e.g., glucuronidation, sulfation) using negative/positive ionization modes.
- Isotopic labeling : Deuterated analogs (e.g., ADMA-D6) help identify metabolic hotspots.
- FragmentTree (FT) algorithms : Match observed fragments (e.g., FT1146–FT1660) to predicted metabolite structures .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Batch consistency : Verify compound purity (>95% via HPLC) and stereochemistry (ECD or VCD spectroscopy).
- Cell line variability : Use standardized lines (e.g., HepG2 for cytotoxicity, RAW264.7 for inflammation).
- Dose-response normalization : Address discrepancies by aligning EC50/IC50 calculations with reference agonists (e.g., FICZ for AhR studies) .
Q. How can computational modeling predict binding interactions with targets like AhR or ALDH?
- Molecular docking : Use AutoDock Vina with AhR ligand-binding domain (PDB: 5NJ8). Focus on π-π stacking with Phe residues and H-bonding with Ser/Thr.
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields). Validate with experimental KD values from SPR or ITC .
Methodological Notes
- Stereochemical analysis : ECD spectroscopy or chiral HPLC is essential for resolving racemic mixtures, as seen in 7'-O-methyl resveratrol dimers .
- Toxicity screening : Follow OECD guidelines for acute toxicity (e.g., zebrafish LC50) and ecological risk (Daphnia magna EC50) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
